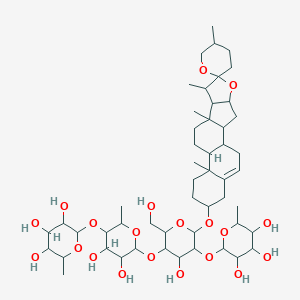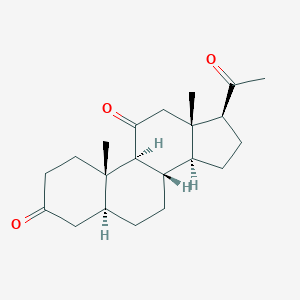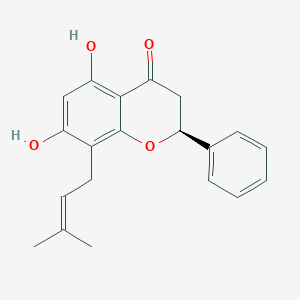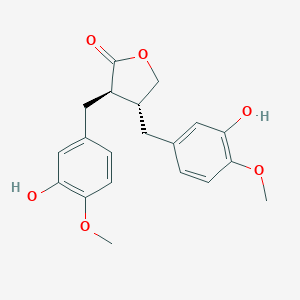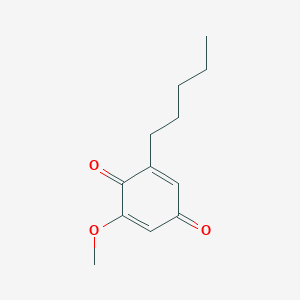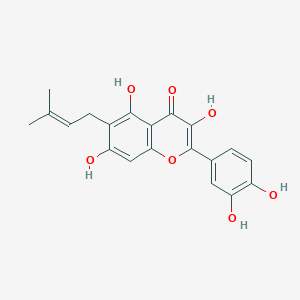
Pyrocurzerenone
Übersicht
Beschreibung
Pyrocurzerenone is a sesquiterpenoid . It is a natural product found in Curcuma zedoaria and Chloranthus serratus . The molecular formula of Pyrocurzerenone is C15H16O .
Molecular Structure Analysis
The molecular weight of Pyrocurzerenone is 212.29 g/mol . The IUPAC name is 1,5,8-trimethyl-6,7-dihydrobenzoebenzofuran . The InChI and Canonical SMILES representations provide more details about its structure .
Physical And Chemical Properties Analysis
Pyrocurzerenone has a molecular weight of 212.29 g/mol . It has an XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass and monoisotopic mass are both 212.120115130 g/mol .
Wissenschaftliche Forschungsanwendungen
Sesquiterpenes from Chloranthus serratus : Takemoto et al. (1976) isolated (-)-Dihydropyrocurzerenone from Chloranthus serratus and identified Pyrocurzerenone via gas chromatography-mass spectrometry (GC-MS) (Takemoto, Uchida, & Kusano, 1976).
Pyrolysis of Tetra Pak : Korkmaz et al. (2009) explored the pyrolysis of Tetra Pak, a beverage packaging material. This study focused on the pyrolysis process and product characterization, relevant to understanding pyrolysis reactions and products (Korkmaz, Yanik, Brebu, & Vasile, 2009).
Pyropheophorbide-a Photosensitizers : A study by Li et al. (2018) on Pyropheophorbide-a (Pyro) as a photosensitizer for tumor photodynamic therapy provides insights into the use of pyro-compounds in medical applications (Li et al., 2018).
Pyrolysis of Poly(bisphenol A carbonate)-based Polymers : Siddiqui et al. (2018) investigated the pyrolysis of polycarbonate, which could be relevant for understanding the thermal degradation and applications of similar compounds (Siddiqui, Redhwi, Antonakou, & Achilias, 2018).
Biocidal Applications of Bio-oils from Pyrolysis : Mattos et al. (2019) reviewed the biocidal potential of bio-oils produced from pyrolysis, which might offer insights into the biocidal applications of compounds like Pyrocurzerenone (Mattos, Veloso, Romeiro, & Folly, 2019).
Pyrolysis of Chlorogenic Acid : Sharma et al. (2002) studied the pyrolysis of chlorogenic acid under various conditions, which might provide parallel insights into the pyrolysis behavior of related compounds (Sharma, Fisher, & Hajaligol, 2002).
Pyrolysis of Printed Circuit Boards (PCBs) : Evangelopoulos et al. (2015) investigated the pyrolytic behavior of PCBs. This study is relevant for understanding the thermal decomposition of complex materials, possibly including compounds like Pyrocurzerenone (Evangelopoulos, Kantarelis, & Yang, 2015).
Wirkmechanismus
Target of Action
Pyrocurzerenone is a natural product obtained from the rhizomes of Curcuma aromatica . It has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria . .
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cells, possibly inhibiting essential cellular processes
Biochemical Pathways
Given its antibacterial properties, it may interfere with bacterial cell wall synthesis or other vital processes, leading to bacterial cell death . .
Result of Action
Its antibacterial activity suggests that it may cause bacterial cell death, but the exact cellular and molecular mechanisms remain unknown
Eigenschaften
IUPAC Name |
1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOSPDHAFLJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249090 | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyrocurzerenone | |
CAS RN |
20013-75-6 | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrocurzerenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQZ9QA2L5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.5 - 77.5 °C | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of pyrocurzerenone and where was it first discovered?
A1: Pyrocurzerenone is a furanosesquiterpenoid with the molecular formula C15H18O. Its structure consists of a 6,7-dihydro-1,5,8-trimethylnaphtho[2,1-b]furan core. [] It was first isolated from the rhizomes of Curcuma zedoaria Roscoe, a plant known for its medicinal properties. []
Q2: Has pyrocurzerenone been found in other plant sources besides Curcuma zedoaria?
A2: Yes, pyrocurzerenone has also been identified in Chloranthus serratus Roem. et Schult., a plant used in traditional Japanese medicine. [] Additionally, a structurally similar compound, 4,5-seco-pyrocurzerenone, was recently isolated from the rhizome of Curcuma kwangsiensis. []
Q3: What spectroscopic techniques have been used to characterize pyrocurzerenone?
A3: The structure and configuration of pyrocurzerenone have been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. []
Q4: Have any synthetic routes been developed for the production of pyrocurzerenone?
A4: Yes, several total syntheses of pyrocurzerenone have been reported in the literature. [, ] One approach utilizes 7-acetonyloxy-2,5-dimethyl-α-tetralone as a starting material, which undergoes cyclodehydration, reduction, and dehydration steps to yield pyrocurzerenone. [] Another method involves a reaction sequence starting from 5-methyl-5-vinylcyclohexane-1,3-dione and 1-nitro-1-(phenylthio)propene. []
Q5: Have any studies explored the potential biological activities of pyrocurzerenone?
A5: While the provided research articles focus primarily on the isolation, structural characterization, and chemical synthesis of pyrocurzerenone, they do not delve into its potential biological activities. Further research is needed to explore this area.
Q6: What is the thermal stability of pyrocurzerenone?
A6: Pyrocurzerenone, along with other related furanosesquiterpenoids from Curcuma zedoaria, has been observed to undergo thermal rearrangements. [] This suggests that its stability may be affected by temperature, although the specific conditions and products of these rearrangements require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










